Cas no 65811-03-2 (1,1'-Biphenyl, 2,2'-bis(4-nitrophenoxy)-)

1,1'-Biphenyl, 2,2'-bis(4-nitrophenoxy)- structure
65811-03-2 structure
Product Name:1,1'-Biphenyl, 2,2'-bis(4-nitrophenoxy)-
CAS No:65811-03-2
MF:C24H16N2O6
MW:428.393646240234
CID:397247
PubChem ID:14344369
Update Time:2025-04-19

1,1'-Biphenyl, 2,2'-bis(4-nitrophenoxy)- Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl, 2,2'-bis(4-nitrophenoxy)-
    • 1-(4-nitrophenoxy)-2-[2-(4-nitrophenoxy)phenyl]benzene
    • 2,2'-BIS(4-NITROPHENOXY)BIPHENYL
    • 2,2'-di-(p-nitrophenoxy)-biphenyl
    • ACT10009
    • AGN-PC-001414
    • CTK1J5735
    • 65811-03-2
    • SCHEMBL9087468
    • NXDHYALYVRCVLG-UHFFFAOYSA-N
    • 2,2'-bis(p-nitrophenoxy)biphenyl
    • 2,2'-Bis(4-nitrophenoxy)-1,1'-biphenyl
    • AKOS025296428
    • DTXSID70559156
    • Inchi: 1S/C24H16N2O6/c27-25(28)17-9-13-19(14-10-17)31-23-7-3-1-5-21(23)22-6-2-4-8-24(22)32-20-15-11-18(12-16-20)26(29)30/h1-16H
    • InChI Key: NXDHYALYVRCVLG-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)[N+](=O)[O-])C1=CC=CC=C1C1=CC=CC=C1OC1C=CC(=CC=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 428.10088
  • Monoisotopic Mass: 428.10083623g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 565
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.3
  • Topological Polar Surface Area: 110Ų

Experimental Properties

  • PSA: 104.74

1,1'-Biphenyl, 2,2'-bis(4-nitrophenoxy)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Crysdot LLC
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